6-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride
Overview
Description
6-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C19H15Cl2NO2 and a molecular weight of 360.24 . It is used for research purposes .
Physical And Chemical Properties Analysis
The molecular weight of 6-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride is 360.24 . Unfortunately, the search results did not provide further information on its physical and chemical properties.Scientific Research Applications
Chemical Properties and Reactions :
- Kutkevichus, Sherenas, and Poshyunas (1974) found that thionyl chloride can chlorinate certain quinolines, which is relevant for understanding the chemical reactions and properties of similar compounds like 6-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride (Kutkevichus, Sherenas, & Poshyunas, 1974).
Structural and Optical Properties :
- The work of Zeyada, El-Nahass, and El-Shabaan (2016) on the structural and optical properties of quinoline derivatives provides insights into the potential applications in materials science and optoelectronics for compounds similar to 6-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride (Zeyada, El-Nahass, & El-Shabaan, 2016).
Photovoltaic Applications :
- Research by Zeyada, El-Nahass, and El-Shabaan (2016) also explored the photovoltaic properties of quinoline derivatives, which could imply potential applications in solar energy and photodiode fabrication for similar compounds (Zeyada, El-Nahass, & El-Shabaan, 2016).
Catalysis and Synthesis :
- Isobe, Takagi, Katagiri, and Uneyama (2008) demonstrated an effective chloroimination reaction involving chloroquinolines, suggesting potential applications in synthetic chemistry and catalysis for related compounds (Isobe, Takagi, Katagiri, & Uneyama, 2008).
properties
IUPAC Name |
6-chloro-2-(4-propan-2-yloxyphenyl)quinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO2/c1-11(2)24-14-6-3-12(4-7-14)18-10-16(19(21)23)15-9-13(20)5-8-17(15)22-18/h3-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBCVTUBVCYGOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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